molecular formula C10H9N5 B2504496 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 338418-54-5

2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2504496
CAS No.: 338418-54-5
M. Wt: 199.217
InChI Key: QTGTWRQAEQEXKD-UHFFFAOYSA-N
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Description

2-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole (CAS 338418-54-5) is a synthetic hybrid compound incorporating two pharmaceutically significant heterocyclic systems: benzimidazole and 1,2,4-triazole. This molecular architecture is of high interest in medicinal chemistry research, particularly in the development of new antimicrobial and antifungal agents . The benzimidazole moiety is a well-known pharmacophore with a broad spectrum of biological activities, including antimicrobial and antiviral properties, and its structural similarity to purines allows it to interact readily with biological enzymes and receptors . The 1,2,4-triazole ring is a key structural component in many commercially successful antifungal drugs (e.g., fluconazole, itraconazole) and is associated with a wide range of biological applications, including antimicrobial, antiviral, and anticancer activities . Research indicates that hybrid molecules combining these two privileged scaffolds often demonstrate improved biological profiles and enhanced minimum inhibitory concentrations (MIC) compared to their parent compounds . These hybrids are primarily investigated for their potential to inhibit the growth of pathogenic fungi, such as Candida species, with some analogues shown to act by inhibiting ergosterol biosynthesis, a key component of the fungal cell membrane . Additionally, this chemotype is being explored for its potential antiviral and antibacterial applications . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-(1,2,4-triazol-1-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c1-2-4-9-8(3-1)13-10(14-9)5-15-7-11-6-12-15/h1-4,6-7H,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGTWRQAEQEXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Approach

The nucleophilic substitution method leverages the reactivity of halogenated benzimidazole intermediates with 1H-1,2,4-triazole. A representative pathway involves synthesizing 2-(chloromethyl)-1H-benzo[d]imidazole as a precursor, followed by displacement of the chloride atom with the triazole moiety.

Step 1: Synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole
2-(Chloromethyl)-1H-benzo[d]imidazole is typically prepared via cyclocondensation of o-phenylenediamine with chloroacetic acid under acidic conditions. For instance, refluxing equimolar quantities of o-phenylenediamine and chloroacetic acid in 4 N HCl yields the chloromethyl intermediate with 65–70% efficiency. The chloromethyl group is introduced at position 2 of the benzimidazole core through electrophilic aromatic substitution, facilitated by the electron-donating nature of the adjacent nitrogen atoms.

Step 2: Triazole Incorporation
The chloromethyl intermediate is reacted with 1H-1,2,4-triazole in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds via an SN2 mechanism, where the triazole nitrogen attacks the electrophilic chloromethyl carbon. Optimal conditions (80°C, 12 hours) afford the target compound in 55–60% yield.

Cyclization of Thiosemicarbazide Intermediates

This method involves constructing the 1,2,4-triazole ring through cyclization of a thiosemicarbazide derivative linked to the benzimidazole core.

Step 1: Hydrazide Formation
Methyl 1H-benzo[d]imidazole-2-carboxylate is treated with hydrazine hydrate in ethanol under reflux to yield 1H-benzo[d]imidazole-2-carbohydrazide. This intermediate serves as the foundation for triazole ring formation.

Step 2: Thiosemicarbazide Synthesis
The hydrazide reacts with carbon disulfide (CS₂) in alkaline media to form a potassium thiosemicarbazide salt. Acidification with hydrochloric acid precipitates the thiosemicarbazide derivative, which is isolated and purified via recrystallization.

Step 3: Cyclization to 1,2,4-Triazole
Heating the thiosemicarbazide in aqueous sodium hydroxide induces cyclodehydration, forming the 1,2,4-triazole ring. The methylene bridge between the benzimidazole and triazole is retained during this step, yielding the final product with 70–75% efficiency.

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction kinetics and yields by providing uniform thermal energy. This approach is particularly effective for cyclization and condensation steps.

Procedure
A mixture of 1H-benzo[d]imidazole-2-carbohydrazide and ethyl thiocyanate in ethanol is subjected to microwave irradiation (300 W, 120°C) for 20 minutes. The rapid heating promotes efficient cyclization, achieving an 85% yield of the target compound. Comparative studies demonstrate a 30% reduction in reaction time compared to conventional methods.

Comparative Analysis of Synthetic Methods

Method Key Advantages Limitations Yield (%) Reaction Time (h)
Nucleophilic Substitution Simple two-step process Moderate yields, halogenated waste 55–60 12–24
Thiosemicarbazide Cyclization High regioselectivity, scalable Multi-step purification required 70–75 8–10
Microwave-Assisted Rapid, energy-efficient Specialized equipment needed 80–85 0.3–0.5

The microwave-assisted method outperforms others in yield and speed but necessitates specialized instrumentation. Thiosemicarbazide cyclization offers superior regioselectivity, making it preferable for industrial-scale production despite longer purification times.

Optimization Strategies and Reaction Conditions

Solvent and Catalyst Selection

Polar aprotic solvents like DMF and dimethylacetamide (DMA) enhance nucleophilic substitution reactivity by stabilizing transition states. Catalytic amounts of potassium iodide (KI) improve displacement efficiency in chloromethyl-triazole coupling by participating in a halide exchange mechanism.

Temperature and pH Control

Cyclization reactions require precise pH adjustment to avoid side product formation. Maintaining a pH of 9–10 during thiosemicarbazide cyclization prevents premature protonation of intermediates, ensuring >90% conversion. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition if exceeding 120°C.

Green Chemistry Alternatives

Recent advances employ water as a solvent for thiosemicarbazide synthesis, reducing environmental impact. Ultrasound-assisted reactions further decrease energy consumption, achieving 75% yield in 2 hours for nucleophilic substitutions.

Characterization and Analytical Techniques

Spectroscopic Validation

1H NMR Analysis
The methylene bridge protons (-CH₂-) resonate as a singlet at δ 4.8–5.2 ppm, while triazole protons appear as singlets at δ 8.2–8.5 ppm. Aromatic protons from the benzimidazole moiety exhibit multiplet signals between δ 7.1–7.9 ppm.

13C NMR Analysis
The triazole carbons are observed at δ 145–150 ppm, whereas the methylene carbon resonates at δ 40–45 ppm. Benzimidazole carbons appear in the δ 110–140 ppm range.

IR Spectroscopy
Stretching vibrations at 1,520–1,540 cm⁻¹ (C=N triazole) and 3,100–3,150 cm⁻¹ (aromatic C-H) confirm successful cyclization. The absence of hydrazide N-H stretches (3,200–3,300 cm⁻¹) validates complete conversion.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for the target compound ([C₁₀H₈N₆]⁺) shows a molecular ion peak at m/z 218.0808, consistent with theoretical values (Δ < 2 ppm).

Chemical Reactions Analysis

Types of Reactions

2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be substituted with different functional groups[][3].

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various functional groups onto the triazole ring[3][3].

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown potential as an anticancer agent. Studies indicate that benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole derivatives have been synthesized and tested for their ability to inhibit tumor growth in vitro and in vivo. One study reported that a related benzimidazole compound demonstrated a half-maximal inhibitory concentration (IC50) of 57.4 μM against colorectal cancer cell lines (DLD-1) and 79.9 μM against breast cancer cell lines (MCF-7) .

Antifungal Properties
The compound also presents antifungal activity. Recent research on triazole derivatives has shown that modifications at specific positions significantly enhance antifungal efficacy against pathogens such as Candida albicans and Cryptococcus neoformans. For example, derivatives of this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .

Agricultural Chemistry

Pesticide Development
In agricultural chemistry, this compound is being explored for its role in developing more effective pesticides. Its structure allows for the formulation of agrochemicals that target specific pests while minimizing environmental impact. Research shows that compounds with similar structures can enhance the effectiveness of existing pesticides by improving their selectivity and reducing toxicity to non-target organisms .

Material Science

Advanced Materials
The unique properties of this compound make it suitable for applications in material science. It is investigated for use in creating polymers with improved thermal and mechanical properties. The incorporation of this compound into polymer matrices can enhance stability and performance under various conditions .

Analytical Chemistry

Reagent in Analytical Techniques
In analytical chemistry, the compound serves as a reagent in various techniques such as chromatography and spectroscopy. Its ability to form complexes with specific analytes enhances detection sensitivity and selectivity. This application is particularly valuable in pharmaceutical analysis and environmental monitoring where precise quantification is essential .

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerDLD-1 (Colorectal Cancer)57.4 μM
AnticancerMCF-7 (Breast Cancer)79.9 μM
AntifungalCandida albicans0.0156 - 2.0 μg/mL
AntifungalCryptococcus neoformansNot specified

Table 2: Applications of this compound

Application AreaDescription
Medicinal ChemistryAnticancer and antifungal agent development
Agricultural ChemistryDevelopment of selective pesticides
Material ScienceCreation of advanced polymers
Analytical ChemistryReagent for enhanced detection in analysis

Mechanism of Action

The mechanism of action of 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The triazole ring is known to interact with metal ions, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrids

Example Compounds :

  • 9a–9e (): These derivatives incorporate phenoxymethyl-linked triazole-thiazole acetamide groups. For instance, 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) shows distinct docking poses in molecular studies, suggesting enhanced binding to biological targets compared to the simpler triazole-methyl-benzimidazole structure .
Compound Core Structure Substituents Synthesis Method Key Properties
Target Compound Benzimidazole + Triazole Methyl-linked 1,2,4-triazole CuAAC or nucleophilic substitution Potential antimicrobial activity; structural versatility for coordination polymers
9c () Benzimidazole + Triazole-Thiazole Phenoxymethyl bridge, 4-bromophenyl-thiazole, acetamide Multi-step condensation Enhanced docking affinity; anti-enzymatic activity

Key Differences :

Antimicrobial Triazole-Imidazole Derivatives

Example Compounds :

  • C1–C9 (–3): These molecules combine two imidazole rings with a central 1,2,4-triazole. C1 (3,5-di(4',5'-diphenyl-1H-imidazol-1-yl)-1H-1,2,4-triazole) exhibits broad-spectrum antibacterial and antifungal activity due to its bulky aromatic substituents .
Compound Core Structure Substituents Synthesis Method Key Properties
C1 Triazole + Imidazole 4',5'-Diphenyl-imidazole Condensation with benzil High antimicrobial efficacy; bulky structure

Comparison :

Example Compounds :

  • I and II (): Methoxynaphthyl-substituted benzimidazoles with anticorrosion properties.
  • Coordination polymers (): Metal complexes using ligands like 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-imidazole-4,5-dicarboxylate exhibit fluorescence and magnetic behavior .
Compound Core Structure Substituents Key Properties
I () Benzimidazole 4-Methoxynaphthalene Anticorrosion via Hirshfeld surface interactions
Target Compound Benzimidazole + Triazole Methyl-triazole Potential for metal coordination

Key Insight :

  • The triazole-methyl group in the target compound enhances coordination capability compared to methoxynaphthyl substituents, favoring materials science applications .

Antiviral and Antimycobacterial Derivatives

Example Compounds :

  • L1–L3 (): Five-membered heterocycle-substituted benzimidazoles (e.g., pyrrole, furan) synthesized via green chemistry. L3 (2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole) showed in silico anti-SARS-CoV-2 activity .
  • 2a–h (): 1-(4-((2-(4-substitutedphenyl)hydrazono)methyl)phenyl)-1H-1,2,4-triazoles with antimycobacterial effects .
Compound Core Structure Substituents Key Properties
L3 Benzimidazole Thiophene-methyl-thiophene Antiviral (in silico) via heterocyclic π-stacking
Target Compound Benzimidazole + Triazole Methyl-triazole Unreported antiviral activity; structural similarity to L3

Comparison :

  • The triazole group in the target compound may offer different electronic properties compared to thiophene, affecting bioactivity.

Data Table: Comparative Overview

Compound Biological Activity Synthetic Yield Key Advantage Reference
Target Compound Antimicrobial (potential) 70–85% Versatile coordination capability
9c (triazole-thiazole) Anti-enzymatic 60–75% Enhanced docking affinity
C1 (diphenyl-imidazole) Broad-spectrum antimicrobial 50–65% High steric hindrance for target specificity
L3 (thiophene) In silico anti-SARS-CoV-2 55–70% Green synthesis; heterocyclic synergy

Biological Activity

The compound 2-((1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d]imidazole is a hybrid molecule that integrates the benzimidazole and triazole moieties, which are known for their diverse biological activities. This article explores the biological activities of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9N5\text{C}_{10}\text{H}_{9}\text{N}_{5}

This structure features a benzimidazole core linked to a triazole ring, which is believed to enhance its biological properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and benzimidazole groups exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of triazole can inhibit various bacterial strains, including those resistant to conventional antibiotics. The incorporation of the benzimidazole moiety may further enhance this activity due to its ability to interact with microbial DNA and proteins.

Case Study:
A study evaluated the antimicrobial efficacy of several triazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 1.8 to 3.2 μg/mL against the bacteria .

Anticancer Properties

The benzimidazole and triazole frameworks are also associated with anticancer activity. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators.

Mechanism of Action:
One mechanism involves the activation of p53 signaling pathways leading to cell cycle arrest and apoptosis. For example, a derivative similar to our compound was found to sensitize melanoma cells to radiation therapy by increasing ROS levels and activating caspases involved in apoptosis .

Antifungal Activity

The triazole component is particularly noted for its antifungal properties. Compounds like fluconazole have been widely used in clinical settings to treat fungal infections. The hybrid nature of this compound suggests potential as a novel antifungal agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes key synthesis methods:

StepReaction TypeConditionsYield
1AlkylationDMF, 65°C78%
2CyclizationReflux82%

Research Findings

Recent studies have focused on optimizing the structure of triazole-benzimidazole hybrids for enhanced biological activity. Molecular docking studies suggest that the binding affinity of these compounds to target proteins can be significantly improved by modifying substituents on the benzimidazole ring.

Table: Biological Activity Overview

Activity TypeObserved EfficacyReference
AntimicrobialMIC: 1.8 - 3.2 μg/mL
AnticancerInduces apoptosis
AntifungalEffective against Candida

Q & A

Q. Basic

  • ¹H/¹³C NMR : Aromatic protons (δ 7.0–7.7 ppm) and methylene groups (δ 4.2–5.3 ppm) confirm the triazole-benzimidazole linkage. For example, the triazole proton appears as a singlet at δ 7.69 ppm .
  • IR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3100–3200 cm⁻¹ (N-H) validate the heterocyclic core .
  • HRMS : Accurately determines molecular weight (e.g., [M+H]⁺ = 338.79 for fluorobenzyl derivatives) .

How is the antibacterial activity of this compound assessed?

Basic
Activity is evaluated via minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) strains. Serial dilutions (1.56–100 µg/mL) in nutrient broth are incubated for 24 hours. For example, derivative 3f (fluorobenzyl) shows MIC = 15.62 µg/mL against S. aureus .
Critical controls : Reference antibiotics (e.g., ampicillin) and solvent-only blanks.

How can reaction conditions be optimized to improve yield in Cu(I)-catalyzed synthesis?

Advanced
Optimization involves systematic screening of:

  • Catalysts : CuSO₄·7H₂O (98% yield) outperforms CuCl₂ (90%) or CuI (94%) due to superior redox activity .
  • Ligands : Urea (2 mol%) enhances catalytic efficiency by stabilizing Cu(I) intermediates.
  • Solvent ratios : A 1:3 t-BuOH:H₂O mixture balances solubility and reaction kinetics.
    Experimental design : Use a factorial approach (e.g., varying catalyst loading and temperature) with ANOVA to identify significant variables .

What computational methods validate the molecular structure and electronic properties?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-31G* level optimizes geometry and calculates frontier molecular orbitals. For example, HOMO-LUMO gaps (~4.5 eV) correlate with stability, while NMR chemical shifts (e.g., δ 113.9–161.2 ppm for ¹³C) match experimental data within 2% error .
Software : Gaussian 09 or ORCA for simulations; GaussView for visualization.

How do structural modifications influence biological activity?

Q. Advanced

  • Electron-withdrawing groups (e.g., nitro in 3a ) enhance activity against Gram-negative strains (MIC = 31.25 µg/mL for E. coli).
  • Hydrophobic substituents (e.g., bromophenyl in 3c ) improve membrane penetration but reduce solubility (>100 µg/mL MIC for P. vulgaris) .
    Methodology : Synthesize derivatives via substituted benzyl azides, then correlate logP values (calculated via ChemDraw) with MIC trends.

What strategies address discrepancies in spectral data during characterization?

Q. Advanced

  • Dynamic NMR : Resolves rotational barriers in flexible methylene linkages (e.g., -OCH₂- groups) that cause splitting in ¹H NMR .
  • X-ray crystallography : Resolves ambiguous NOE correlations (e.g., triazole-benzimidazole dihedral angles) using datasets collected at 100 K .

How are molecular docking studies conducted to predict binding modes?

Q. Advanced

  • Target selection : Use bacterial enoyl-ACP reductase (PDB: 1C14) for antibacterial activity predictions.
  • Software : AutoDock Vina with Lamarckian genetic algorithms.
  • Validation : Compare docking scores (e.g., -9.2 kcal/mol for 3c vs. -8.5 kcal/mol for ampicillin) with experimental MICs .

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